Glyceryl glyphosate
Description
Glyceryl glyphosate, chemically designated as N-(((2,3-dihydroxypropoxy)hydroxyphosphinyl)methyl)-glycine, is a glyceryl phosphonate monoester derivative of glyphosate . It was initially identified in Monsanto field experiments as a compound exhibiting significantly reduced phytotoxicity compared to its parent herbicide, glyphosate . Structurally, it consists of a glycerol moiety esterified to the phosphonate group of glyphosate, which confers distinct physicochemical properties, including higher solubility at alkaline pH (1.0 M at pH 9) and stability in neutral aqueous solutions for over a year .
This compound serves as a phosphorus source for the glyphosate-degrading bacterium Burkholderia caryophylli PG2982, which hydrolyzes it via a constitutively expressed phosphonate monoester hydrolase (PEH) . This hydrolysis releases glyphosate and glycerol, marking the first step in its mineralization pathway .
Properties
CAS No. |
117571-72-9 |
|---|---|
Molecular Formula |
C6H14NO7P |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
2-[[2,3-dihydroxypropoxy(hydroxy)phosphoryl]methylamino]acetic acid |
InChI |
InChI=1S/C6H14NO7P/c8-2-5(9)3-14-15(12,13)4-7-1-6(10)11/h5,7-9H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
ZEEBBLHXZHVTJG-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(CNCC(=O)O)O)O)O |
Canonical SMILES |
C(C(COP(=O)(CNCC(=O)O)O)O)O |
Synonyms |
glyceryl glyphosate glyceryl glyphosate, 2-propanamine (1:1) glyceryl glyphosate, disodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Enzymatic Hydrolysis Efficiency
Glyceryl glyphosate’s hydrolysis is catalyzed by B. caryophylli PEH, an enzyme with broad substrate specificity. Comparative kinetic studies reveal distinct catalytic efficiencies against various phosphonate esters and phosphodiesters:
This compound exhibits a remarkably high Km (~50 mM), indicating low substrate affinity, and a catalytic efficiency (kcat/Km) 3–4 orders of magnitude lower than other substrates . This suggests the enzyme evolved primarily for natural phosphodiesters, with this compound hydrolysis being a secondary, low-efficiency activity .
Substrate Specificity
- This compound vs. Alkyl/Alkoxy Glyphosate Esters: this compound is part of a broader class of glyphosate esters with alkyl/alkoxy side chains (≥3 carbons). These esters universally show ≥10-fold lower phytotoxicity than glyphosate in plants due to poor hydrolysis by endogenous enzymes . For example, E. coli growth is inhibited by 0.5 mM glyphosate but unaffected by 5 mM this compound .
- Comparison with Commercial Phosphonate Esters :
Unlike this compound, esters like p-nitrophenyl phenylphosphonate are hydrolyzed by B. caryophylli PEH with high efficiency (kcat/Km = 2.92 × 10⁵ min⁻¹ M⁻¹) . Similarly, phosphodiesterase I and 5'-nucleotidase fail to hydrolyze this compound, confirming its resistance to common phosphoesterases .
Phytotoxicity and Stability
- This compound vs. Glyphosate: this compound is translocated in plants but remains stable, causing minimal phytotoxicity. In contrast, glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), disrupting aromatic amino acid biosynthesis . Radioisotope studies confirm this compound’s persistence in plant tissues, whereas glyphosate is rapidly metabolized .
- Comparison with Other Herbicide Esters: Esters like methyl or ethyl glyphosate are more readily hydrolyzed in soil and plants, releasing glyphosate and causing herbicidal effects.
Microbial Utilization
- Burkholderia caryophylli vs. Escherichia coli :
B. caryophylli utilizes this compound as a sole phosphorus source via PEH, whereas E. coli lacks this capability. Even when pehA (PEH gene) is expressed in E. coli, this compound hydrolysis remains inefficient (Km ~50 mM) . - Role in Bioremediation :
Unlike glyphosate, which is mineralized by multiple soil bacteria, this compound degradation is restricted to specialized strains like B. caryophylli, limiting its environmental persistence .
Q & A
Q. How should researchers design experiments to optimize glyceryl lipid-based nanoparticle formulations for glyphosate delivery?
Experimental optimization requires systematic approaches like Central Composite Design (CCD) or Box-Behnken Design to evaluate critical factors such as lipid-to-drug ratios, surfactant concentrations (e.g., poloxamer 188), and co-surfactants (e.g., glyceryl palmitostearate). These designs enable simultaneous assessment of variables like particle size, encapsulation efficiency, and zeta potential. For example, glyceryl monooleate and Poloxamer 407 concentrations were optimized using a 3² factorial design to balance particle size and entrapment efficiency .
Q. What methodologies ensure reliable detection and quantification of glyphosate in environmental or biological samples?
Analytical validation must include checks for method sensitivity (e.g., limits of detection), specificity (avoiding matrix interference), and reproducibility. Peer-reviewed studies emphasize using techniques like HPLC-MS/MS, rigorous sample handling protocols, and adherence to FDA-registered laboratory standards. However, non-peer-reviewed reports lacking transparency in methodology should be critically evaluated for bias .
Q. How can researchers structure a literature review to address controversies in glyphosate toxicity?
Q. What are best practices for documenting experimental protocols in glyphosate formulation studies?
Q. How can permutation tests address false positives in glyphosate carcinogenicity bioassays?
Multiresponse permutation procedures adjust for multiplicity in tumor incidence analysis across thousands of endpoints. For example, reanalysis of IARC’s 10 rodent bioassays using permutation methods reduced false-positive rates by accounting for random chance in statistically significant tumor findings (p < 0.05). This approach strengthens causal inference in large datasets .
Q. What role do surfactants like Tallow Amine 15 EO play in glyphosate formulation toxicity?
Surfactants enhance glyphosate’s herbicidal efficacy but may increase acute toxicity. Comparative studies show Tallow Amine 15 EO (a glyceryl ester derivative) contributes more to formulation toxicity than glyphosate alone. Advanced toxicology assessments should isolate surfactant effects using in vitro cytotoxicity assays (e.g., H295R steroidogenesis tests) and in vivo comparative dosing .
Q. How can hybrid nanoparticles (e.g., PLHNS) improve glyphosate delivery to target tissues?
Polymeric lipid hybrid nanoparticles (PLHNS) combine glyceryl tripalmitate with PLGA to enhance blood-brain barrier penetration. Optimization via Box-Behnken Design evaluates variables like phosphatidylcholine concentration and drug-loading ratios. Metrics include AUC (Brain)/AUC (Plasma) ratios and zeta potential stability .
Q. What statistical models reconcile discrepancies between glyphosate’s environmental persistence and regulatory thresholds?
Use response surface methodology (RSM) to model glyphosate degradation in soil/water matrices under varying pH, temperature, and microbial activity. Meta-analyses of AMPA (glyphosate metabolite) levels in U.S. groundwater (2016–2023) can identify outliers and refine EPA/EFSA exposure limits .
Methodological Guidelines
- Data Contradiction Analysis : Apply Bayesian meta-analysis to weight studies by sample size, methodology rigor, and conflict-of-interest disclosures. For example, industry-funded studies often report lower toxicity risks than independent research .
- Advanced Formulation Screening : Use differential scanning calorimetry (DSC) to assess glyceryl lipid compatibility with glyphosate. Tristearin, for instance, demonstrated superior solubility in SLN formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
